Thiolane-3-carbonitrile
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Overview
Description
Thiolane-3-carbonitrile is a heterocyclic organic compound containing a five-membered ring with a sulfur atom and a nitrile group attached to the third carbon atom
Mechanism of Action
Target of Action
Thiolane-3-carbonitrile is a derivative of thiophene, a heterocyclic compound that plays a vital role in the development of advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives, to which this compound belongs, have been used in the advancement of organic semiconductors , suggesting a potential interaction with electronic systems.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that this compound may potentially influence related biochemical pathways.
Result of Action
Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it is plausible that this compound may have similar effects.
Action Environment
It is known that the nature of the sulfur reagent makes an essential impact on reaction selectivity in the synthesis of thiophene derivatives , suggesting that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a nitrile group and a sulfur atom. For example, the reaction of 3-chloropropionitrile with sodium sulfide can yield this compound under appropriate conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiolane derivatives with reduced nitrile groups.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, forming various substituted thiolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with amine or alkyl groups.
Substitution: Substituted thiolane derivatives with various functional groups.
Scientific Research Applications
Thiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Thiolane-3,3,4,4-tetracarbonitrile: Contains multiple nitrile groups, offering different reactivity and applications.
Thiophene: A sulfur-containing heterocycle with similar structural features but different chemical properties.
Tetrahydrothiophene: A saturated analog of thiophene with applications in organic synthesis.
Uniqueness: Thiolane-3-carbonitrile is unique due to its specific combination of a sulfur atom and a nitrile group within a five-membered ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
thiolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJAZFMAKNNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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